Ethyl 5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoate ester, a morpholine ring, and a substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of the benzoate ester and the introduction of the morpholine ring. Common synthetic routes may involve:
Esterification: The benzoate ester can be formed by reacting the corresponding benzoic acid with ethanol in the presence of an acid catalyst.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium carbonate, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 5-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 5-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-{[(3-CHLORO-4-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
- ETHYL 5-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}-2-(PIPERIDIN-4-YL)BENZOATE
Uniqueness
ETHYL 5-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the substituted phenyl group enhances its potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C23H29ClN2O5 |
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Molecular Weight |
448.9 g/mol |
IUPAC Name |
ethyl 5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C23H29ClN2O5/c1-4-30-22-19(24)12-16(13-21(22)28-3)15-25-17-6-7-20(26-8-10-29-11-9-26)18(14-17)23(27)31-5-2/h6-7,12-14,25H,4-5,8-11,15H2,1-3H3 |
InChI Key |
QIEJMEWMKJZCIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC)OC |
Origin of Product |
United States |
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